4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole is an organic compound characterized by its unique indole structure, which includes a methoxy group and multiple methyl substituents. Its molecular formula is with a molecular weight of approximately 191.27 g/mol. This compound is notable for its potential applications in pharmaceuticals and as a chemical intermediate in organic synthesis .
The chemical behavior of 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole can be influenced by its functional groups. Common reactions include:
These reactions highlight the compound's utility in synthetic organic chemistry .
Several methods can be employed to synthesize 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole:
These methods illustrate the versatility of synthetic approaches available for producing this compound .
4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole has potential applications in various fields:
The compound's diverse applications underscore its significance in both chemical research and industrial contexts .
Interaction studies involving 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole are crucial for understanding its behavior in biological systems. Investigations typically focus on:
Such studies are essential for advancing the understanding of this compound's role in medicinal chemistry .
Several compounds share structural similarities with 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Methoxy-3,3-dimethylindoline | 1368893-37-1 | Similar indole structure with different methylation pattern. |
4-Methoxyindoline | 108937-87-7 | Contains methoxy group but lacks additional methyl groups. |
6-Methoxyindoline | 1357626-91-5 | Variation in methoxy position on the indole ring. |
4-Methoxyindole | 1200-83-0 | Lacks dihydro structure; simpler indole derivative. |
These compounds highlight the uniqueness of 4-Methoxy-3,3,7-trimethyl-2,3-dihydro-1H-indole due to its specific substitution pattern and potential biological activities .